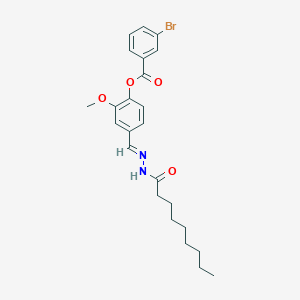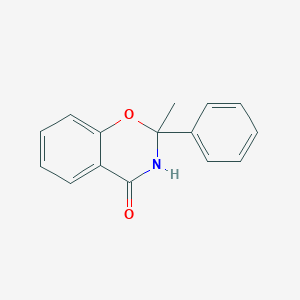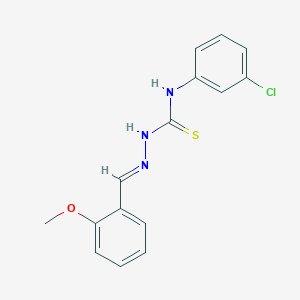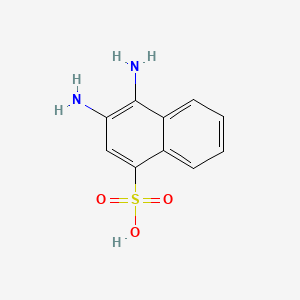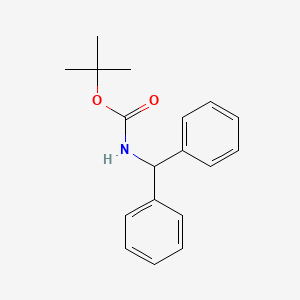
Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic acid ester functional group, where the carbamic acid is bonded to a diphenylmethyl group and a 1,1-dimethylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester typically involves the reaction of diphenylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which is then converted to the desired ester under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates or other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol or amine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carbamates or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It can be used to investigate the mechanisms of enzyme-catalyzed reactions and the effects of carbamate compounds on biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific enzymes or proteins involved in disease processes.
Industry: In the industrial sector, this compound is utilized in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with active sites on enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and the context in which the compound is used.
Comparación Con Compuestos Similares
- Carbamic acid, phenyl-, 1-methylethyl ester
- Carbamic acid, [2-(1H-imidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
Comparison: Carbamic acid, (diphenylmethyl)-, 1,1-dimethylethyl ester is unique due to the presence of the diphenylmethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The specific structure of this compound allows for unique interactions with molecular targets, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
21420-61-1 |
|---|---|
Fórmula molecular |
C18H21NO2 |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
tert-butyl N-benzhydrylcarbamate |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3,(H,19,20) |
Clave InChI |
BCZYEPKTMLTNCO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


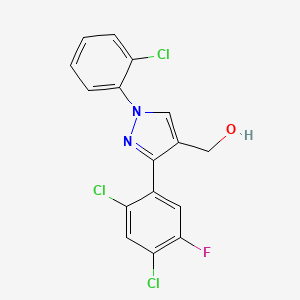
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)

![N-benzyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12005183.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
![4-{[(E,2E)-3-(2-Furyl)-2-methyl-2-propenylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12005191.png)
